1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 71862-70-9
VCID: VC4954234
InChI: InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.81

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine

CAS No.: 71862-70-9

Cat. No.: VC4954234

Molecular Formula: C15H16ClNO2S

Molecular Weight: 309.81

* For research use only. Not for human or veterinary use.

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine - 71862-70-9

Specification

CAS No. 71862-70-9
Molecular Formula C15H16ClNO2S
Molecular Weight 309.81
IUPAC Name 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine
Standard InChI InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2
Standard InChI Key WWTHZWQDHGXSFI-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is C₁₅H₁₆ClNO₂S, with a molar mass of 309.81 g/mol. Its IUPAC name, 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine, reflects the sulfonyl bridge connecting the piperidine and 4-chloronaphthalene groups. The stereoelectronic properties of this compound are influenced by the electron-withdrawing sulfonyl group and the aromatic chloronaphthalene system, which collectively enhance its stability and reactivity in biological environments.

Synthesis and Manufacturing Processes

Industrial synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine typically involves a two-step protocol starting from commercially available 4-chloronaphthalene-1-sulfonyl chloride and piperidine. The first step entails nucleophilic substitution, where the sulfonyl chloride reacts with piperidine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. This is followed by purification via recrystallization or column chromatography to isolate the product.

Key reaction parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to piperidine.

  • Catalysts: Triethylamine or pyridine to neutralize HCl byproducts.

Continuous flow reactors have been proposed for large-scale production, offering advantages in yield consistency and thermal management.

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions suggest moderate lipophilicity (LogP ≈ 3.2) due to the chloronaphthalene moiety. The sulfonyl group enhances aqueous solubility marginally, making the compound suitable for formulation in dimethyl sulfoxide (DMSO) or ethanol for biological assays.

PropertyValue
Molecular Weight309.81 g/mol
XLogP3-AA (Predicted)3.2
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface45.8 Ų

Table 1: Computed physicochemical properties of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine .

Sulfonamide derivatives, including 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine, exhibit broad-spectrum enzyme inhibitory activity. Molecular docking studies suggest competitive binding to acetylcholinesterase (AChE) and urease active sites, disrupting substrate access . For example, structurally analogous compounds demonstrate IC₅₀ values as low as 0.63 µM against urease, far surpassing the reference drug thiourea (IC₅₀ = 21.25 µM) .

Antibacterial assays reveal moderate activity against Salmonella typhi and Bacillus subtilis, though potency varies with substituents on the piperidine ring . The chloronaphthalene group likely enhances membrane permeability, while the sulfonyl moiety facilitates hydrogen bonding with bacterial targets .

Applications in Scientific Research

This compound serves as a versatile intermediate in drug discovery. Recent applications include:

  • Protease Inhibitor Development: Modifications to the piperidine ring have yielded derivatives with enhanced selectivity for HIV-1 protease.

  • Anticancer Agents: Sulfonamide-bearing compounds exhibit apoptosis-inducing effects in glioblastoma cell lines, though specific data for this derivative are pending .

  • Material Science: The rigid naphthalene core has been exploited in liquid crystal engineering.

Comparison with Structural Analogues

Introducing alkyl groups to the piperidine ring alters bioactivity and pharmacokinetics. For instance, 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine (C₁₆H₁₈ClNO₂S, 323.8 g/mol) shows a 15% increase in LogP (4.2) and improved in vitro metabolic stability .

ParameterTarget Compound3-Methyl Derivative
Molecular FormulaC₁₅H₁₆ClNO₂SC₁₆H₁₈ClNO₂S
Molecular Weight309.81 g/mol323.8 g/mol
XLogP3-AA3.24.2
Rotatable Bonds22

Table 2: Structural and physicochemical comparison with 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine .

Future Research Directions

Despite its promise, gaps persist in understanding the in vivo efficacy and toxicity of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine. Prioritized studies should include:

  • Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Identifying off-target interactions via proteome-wide screening.

  • Synthetic Optimization: Exploring spirocyclic or fluorinated analogues to improve potency .

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